molecular formula C13H18N4O3 B4639581 5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4639581
M. Wt: 278.31 g/mol
InChI Key: PIXHBIQSNUIOND-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a hexahydropyrrolopyrazine moiety linked via a carbonyl group at the 5-position of the pyrazole ring and a carboxylic acid substituent at the 4-position.

Properties

IUPAC Name

5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-15-11(10(7-14-15)13(19)20)12(18)17-6-5-16-4-2-3-9(16)8-17/h7,9H,2-6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXHBIQSNUIOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)N2CCN3CCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic synthesis. Key steps may include the formation of the hexahydropyrrolo[1,2-a]pyrazine ring system, followed by the introduction of the pyrazole moiety and the final carboxylic acid group. Each step requires precise reaction conditions, such as specific solvents, temperatures, and catalysts, to ensure successful formation of the compound.

Industrial Production Methods

Industrial-scale production of this compound would likely employ optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be utilized to streamline production processes.

Chemical Reactions Analysis

Types of Reactions

5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo a variety of chemical reactions, including:

  • Oxidation: Potential conversion of functional groups within the molecule to higher oxidation states.

  • Reduction: Reduction of specific functionalities, such as nitro groups, if present.

  • Substitution: Nucleophilic or electrophilic substitution reactions on the pyrazole ring.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Catalysts and solvents are chosen based on the specific reaction requirements.

Major Products

The products formed from these reactions vary based on the type of transformation applied. For instance, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

This compound has diverse applications in scientific research due to its unique structure:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor modulation.

  • Medicine: Explored for therapeutic applications, including potential drug development for targeting specific diseases.

  • Industry: Utilized in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. These might include proteins, enzymes, or nucleic acids. Its structure enables it to bind selectively to these targets, influencing biochemical pathways and eliciting desired effects.

Comparison with Similar Compounds

Structural Analogues

Positional Isomers
  • 3-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
    • Structural Difference : The hexahydropyrrolopyrazine-carbonyl group is at the 3-position instead of the 5-position.
    • Impact : Positional isomerism may alter steric hindrance and electronic effects, influencing receptor binding or solubility. Molecular weight is 278.31 g/mol (extrapolated from similar compounds) .
Pyrazole-Substituted Heterocycles
  • 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile Structural Difference: Replaces the carboxylic acid with a nitrile group and adds a fluorophenyl substituent.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
Target Compound ~278 (estimated) N/A ~1.28 (predicted) ~8.6 (predicted)*
3-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid 278.31 N/A N/A N/A
1H-Isoindol-1-one Derivative (CAS 877147-16-5) 453.58 658.9 (predicted) 1.28 8.62
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one 154.20 (base) N/A N/A N/A

*Predicted based on similar carboxylic acid-containing compounds .

Key Observations:
  • The target compound’s predicted density (1.28 g/cm³) aligns with the isoindolone derivative, suggesting comparable packing efficiency in solid states.
  • The carboxylic acid group likely confers moderate acidity (pKa ~8.6), enhancing solubility in polar solvents compared to non-acidic analogs like pyrazole carbonitriles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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